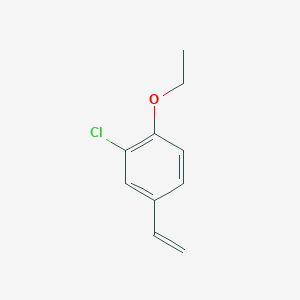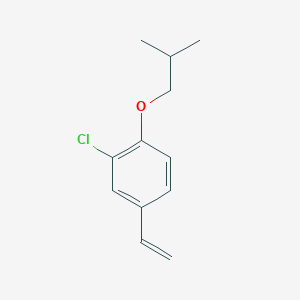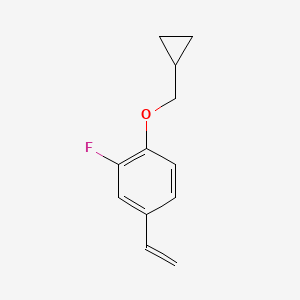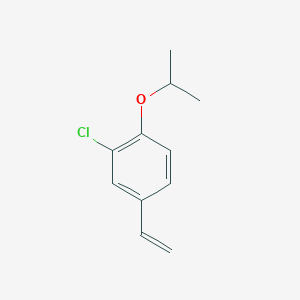
2-Chloro-1-isopropoxy-4-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-isopropoxy-4-vinylbenzene is an organic compound characterized by the presence of a chloro group, an isopropoxy group, and a vinyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropoxy-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, isopropyl alcohol, and vinyl chloride.
Etherification: The first step involves the etherification of 4-chlorophenol with isopropyl alcohol in the presence of an acid catalyst to form 2-chloro-1-isopropoxybenzene.
Vinylation: The second step involves the vinylation of 2-chloro-1-isopropoxybenzene using vinyl chloride in the presence of a base catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-1-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen to form dihalo or saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or neutral conditions.
Addition: Common reagents include halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of 2-isopropoxy-4-vinylphenol or other substituted derivatives.
Oxidation: Formation of 2-chloro-1-isopropoxy-4-vinylbenzaldehyde or 2-chloro-1-isopropoxy-4-vinylbenzoic acid.
Addition: Formation of 2-chloro-1-isopropoxy-4-dihalobenzene or 2-chloro-1-isopropoxy-4-ethylbenzene.
科学研究应用
2-Chloro-1-isopropoxy-4-vinylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-1-isopropoxy-4-vinylbenzene involves its interaction with molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications.
相似化合物的比较
Similar Compounds
2-Chloro-1-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-1-ethoxy-4-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Chloro-1-propoxy-4-vinylbenzene: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Chloro-1-isopropoxy-4-vinylbenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. The isopropoxy group can provide steric hindrance and electronic effects, affecting the compound’s overall behavior in chemical reactions and applications.
属性
IUPAC Name |
2-chloro-4-ethenyl-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKDYYCGQZBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
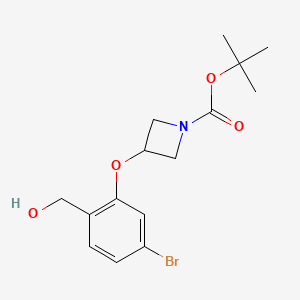
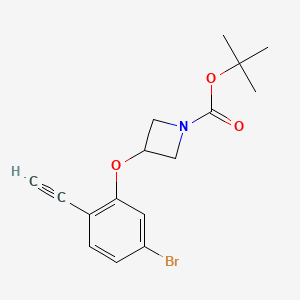

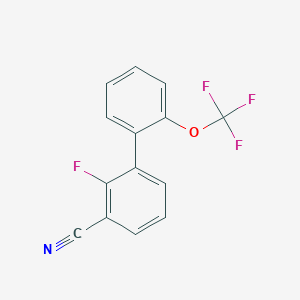
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151504.png)
![2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151508.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151525.png)
![4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151534.png)


